(Chloromethyl)(3-chloropentyl)dimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

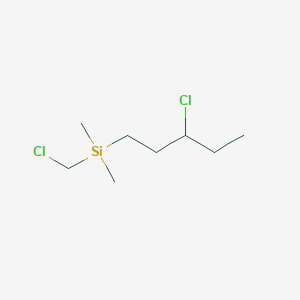

(Chloromethyl)(3-chloropentyl)dimethylsilane is an organosilicon compound with the molecular formula C8H18Cl2Si. This compound is characterized by the presence of both chloromethyl and 3-chloropentyl groups attached to a dimethylsilane backbone. Organosilicon compounds like this one are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethyl)(3-chloropentyl)dimethylsilane typically involves the reaction of chloromethylsilane with 3-chloropentylsilane under controlled conditions. One common method involves the use of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a dry solvent such as hexane, and the mixture is stirred at room temperature for a specified period. The resulting product is then purified through vacuum distillation to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is typically purified using distillation techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)(3-chloropentyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl and 3-chloropentyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.

Condensation Reactions: The silanol groups formed from hydrolysis can further react to form siloxane bonds, leading to the formation of polymeric structures.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Anhydrous aluminum chloride is often used as a catalyst in the synthesis of the compound.

Solvents: Dry solvents such as hexane or toluene are commonly used to carry out the reactions under anhydrous conditions.

Major Products Formed

Silanols: Formed through hydrolysis reactions.

Siloxanes: Formed through condensation reactions of silanols.

Scientific Research Applications

(Chloromethyl)(3-chloropentyl)dimethylsilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

Medicine: Investigated for its potential use in drug delivery systems and medical devices.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives

Mechanism of Action

The mechanism of action of (Chloromethyl)(3-chloropentyl)dimethylsilane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the compound leads to the formation of silanol groups, which can further react to form siloxane bonds. These reactions are crucial in the formation of polymeric structures and the modification of surfaces. The molecular targets and pathways involved in these reactions include the interaction of the silicon atoms with water molecules and the subsequent formation of silanol and siloxane bonds .

Comparison with Similar Compounds

Similar Compounds

(Chloromethyl)dimethylchlorosilane: Contains a chloromethyl group attached to a dimethylsilane backbone.

(3-Chloropropyl)dimethylchlorosilane: Contains a 3-chloropropyl group attached to a dimethylsilane backbone.

(Chloromethyl)trimethylsilane: Contains a chloromethyl group attached to a trimethylsilane backbone.

Uniqueness

(Chloromethyl)(3-chloropentyl)dimethylsilane is unique due to the presence of both chloromethyl and 3-chloropentyl groups, which provide distinct reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications compared to similar compounds that contain only one type of functional group .

Biological Activity

(Chloromethyl)(3-chloropentyl)dimethylsilane, a silane compound with potential applications in various fields, has garnered attention for its biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

- Chemical Formula: C₈H₁₈Cl₃Si

- Molecular Weight: 211.67 g/mol

- CAS Number: 1719-57-9

- IUPAC Name: this compound

This compound features a chloromethyl group and a chloropentyl side chain, which are critical for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with cellular processes, particularly in the context of protein degradation pathways. The compound may influence the ubiquitin-proteasome pathway, which is crucial for maintaining cellular homeostasis by regulating protein turnover.

- Ubiquitination Process : The compound may facilitate the ubiquitination of target proteins, marking them for degradation.

- E3 Ubiquitin Ligase Interaction : It is suggested that this compound can interact with E3 ligases, which play a pivotal role in the specificity of substrate recognition for ubiquitination .

- Cellular Impacts : By modulating protein degradation pathways, this compound could potentially influence various cellular processes including apoptosis, cell cycle regulation, and responses to stress.

Case Studies and Research Findings

Several studies have investigated the biological implications of silane compounds similar to this compound. Below are summarized findings from relevant research:

Properties

CAS No. |

18441-78-6 |

|---|---|

Molecular Formula |

C8H18Cl2Si |

Molecular Weight |

213.22 g/mol |

IUPAC Name |

chloromethyl-(3-chloropentyl)-dimethylsilane |

InChI |

InChI=1S/C8H18Cl2Si/c1-4-8(10)5-6-11(2,3)7-9/h8H,4-7H2,1-3H3 |

InChI Key |

BQWIBBVTDZBVKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC[Si](C)(C)CCl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.